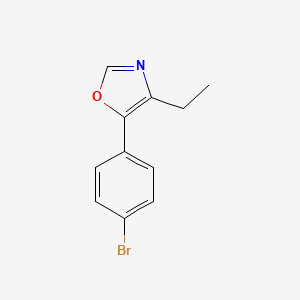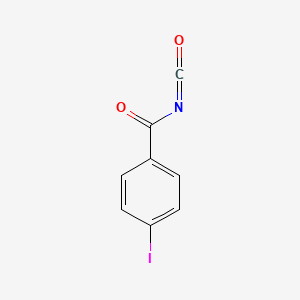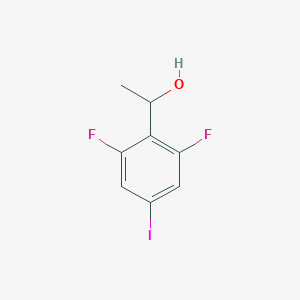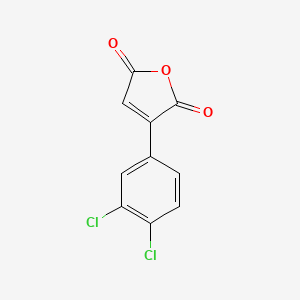![molecular formula C13H11N5O B8275007 7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)
7-Aminopyrido[4,3-d]pyrimidine 7w
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Aminopyrido[4,3-d]pyrimidine 7w is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a phenol group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrido[4,3-d]pyrimidine 7w typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then further reacted with 4-amino-6-chloropyrimidine-5-carbaldehyde to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be subsequently modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated equipment for reaction monitoring and control.
化学反应分析
Types of Reactions
7-Aminopyrido[4,3-d]pyrimidine 7w can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Aminopyrido[4,3-d]pyrimidine 7w involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in the phosphorylation of proteins, which is a key step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit enzyme inhibitory properties and are studied for their potential therapeutic applications.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and are known for their biological activities.
Uniqueness
7-Aminopyrido[4,3-d]pyrimidine 7w is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases makes it a promising candidate for the development of new anticancer drugs .
属性
分子式 |
C13H11N5O |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
3-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N5O/c14-12-5-11-10(6-15-12)13(17-7-16-11)18-8-2-1-3-9(19)4-8/h1-7,19H,(H2,14,15)(H,16,17,18) |
InChI 键 |
UNRPCVUDZXTDLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)NC2=NC=NC3=CC(=NC=C32)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate](/img/structure/B8274941.png)


![Methyl 2-[(tert-butoxycarbonyl)amino]-6-chloropyridine-3-carboxylate](/img/structure/B8274960.png)
![tert-Butyl 1-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8274961.png)

![9-Hydroxy-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8274980.png)


![2-{3-[(4-Bromobenzyl)oxy]-6-methyl-2-pyridinyl}ethylamine](/img/structure/B8275001.png)


